molecular formula C20H25N5O4 B11041191 N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

Cat. No.: B11041191
M. Wt: 399.4 g/mol
InChI Key: WASCEGRAMWHWCT-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity. The presence of multiple functional groups, such as the methoxyethyl and dimethylphenyl groups, contributes to its diverse chemical reactivity and potential utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydropyrido[2,3-d]pyrimidine ring system.

    Introduction of the Dimethylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the core structure.

    Attachment of the Methoxyethyl Group: This step often involves nucleophilic substitution reactions where the methoxyethyl group is attached to the nitrogen atom of the pyrimidine ring.

    Final Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

    Substitution: The aromatic dimethylphenyl group can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to introduce new substituents.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or nitro groups to the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand. It could be used in studies to understand its interaction with biological macromolecules.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its ability to interact with specific biological targets could make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethoxyphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide
  • **N-(3,4-dimethylphenyl)-2-{2-[(2-ethoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide

Uniqueness

The uniqueness of N-(3,4-dimethylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide lies in its specific functional groups and their arrangement. The combination of the dimethylphenyl and methoxyethyl groups with the pyrido[2,3-d]pyrimidine core provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H25N5O4

Molecular Weight

399.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide

InChI

InChI=1S/C20H25N5O4/c1-11-4-5-14(8-12(11)2)22-16(26)10-13-9-15-17(23-18(13)27)24-20(25-19(15)28)21-6-7-29-3/h4-5,8,13H,6-7,9-10H2,1-3H3,(H,22,26)(H3,21,23,24,25,27,28)

InChI Key

WASCEGRAMWHWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)NCCOC)C

Origin of Product

United States

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